molecular formula C16H15ClF2O8 B1354021 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside CAS No. 215868-46-5

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside

Cat. No. B1354021
M. Wt: 408.73 g/mol
InChI Key: ATTAHAWLQLRXSU-DSERSLQPSA-N
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Description

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound with the molecular formula C16H15ClF2O8 . It is widely used in biomedicine as a fluorogenic substrate for enzymes like β-galactosidases, aiding in the detection and analysis of various diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a chloromethyl group attached to a difluoroumbelliferyl moiety, which is further linked to a β-D-galactopyranoside . The molecular weight is 408.73 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.73 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.1 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside is related to the broader class of chloromethylated galactopyranosides, which have been extensively studied for their synthesis, anomerization, and chemical properties. An interesting study on the anomerization phenomenon and kinetic acetylation of 4-chloro-4-deoxy-D-galactopyranose derivatives highlights the preparation and properties of α and β anomers. This work provides insight into the influence of the chloro group and O-acetyl group on the ring conformations of these compounds, which could be relevant to understanding the behavior of 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside in chemical reactions and biological assays (Liu, Zhang, Liu, & Song, 2005).

Biological Applications and Research Tools

The chemical modification and synthesis strategies developed for chloromethylated galactopyranosides, including those with specific functional groups, offer a foundation for the creation of probes and reagents in biological research. For example, the synthesis of a divalent glycoside of an α-galactosyl disaccharide epitope, used in the study of hyperacute rejection in xenotransplantation, demonstrates the potential application of these compounds in medical research and the development of therapeutic agents (Lu, Li, Cai, & Li, 2001).

Moreover, chloromethylated compounds have been utilized as intermediates in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes and diseases. The methodology for the preparation of functional monomers from chloromethylstyrene derivatives, leading to the synthesis of glycopolymers for biological evaluation, is an example of the innovative use of these compounds in creating biologically active materials that interact with specific proteins, such as lectins (Hayama, Koyama, Matsushita, Hatano, & Matsuoka, 2018).

Future Directions

Given its role as a fluorogenic substrate for β-galactosidases, this compound has potential applications in the detection and analysis of various diseases . It could be particularly useful in drug development, genetic engineering, and diagnostic applications .

properties

IUPAC Name

4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTAHAWLQLRXSU-DSERSLQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436099
Record name 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside

CAS RN

215868-46-5
Record name 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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